molecular formula C17H14N4OS B3111667 N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide CAS No. 184706-11-4

N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide

Cat. No.: B3111667
CAS No.: 184706-11-4
M. Wt: 322.4 g/mol
InChI Key: JBDAAROPVYESPG-UHFFFAOYSA-N
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Description

N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide is a thiosemicarbazide derivative featuring a quinoline moiety linked via a carbonyl group to a hydrazinecarbothioamide scaffold. The hydrazinecarbothioamide group (–NH–NH–C(=S)–NHR) is known for its versatility in coordinating metal ions and interacting with biological targets, making this compound relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

1-phenyl-3-(quinoline-6-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-16(13-8-9-15-12(11-13)5-4-10-18-15)20-21-17(23)19-14-6-2-1-3-7-14/h1-11H,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDAAROPVYESPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide typically involves the reaction of quinoline-6-carboxylic acid with phenylhydrazine and carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or DNA. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticonvulsant Activity
  • Semicarbazones and Thiosemicarbazides: Analogs such as N-phenyl-2-(propan-2-ylidene)hydrazinecarboxamide () show anticonvulsant activity via interaction with chloride channels. The quinoline-carbonyl group in the target compound may similarly modulate ion channels, though experimental validation is needed .
  • Pyrrolidine-2,5-dione Derivatives: SAR studies () highlight the importance of aromatic substituents (e.g., 3-trifluoromethyl) for maximal electroshock (MES) seizure inhibition. The quinoline ring in the target compound could mimic this role .
Insecticidal and Cytotoxic Activity
  • Thiosemicarbazide Derivatives: Compounds like N-phenyl-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide () exhibit insecticidal properties, suggesting that the target compound’s quinoline-carbonyl group may enhance activity against pests .
  • Cytotoxicity: Derivatives with benzothiazole or thiophene groups () show cytotoxic effects, implying that the quinoline moiety could similarly interact with cellular targets like DNA or enzymes .

Physicochemical Properties

  • Solubility: Quinoline’s hydrophobicity may reduce aqueous solubility compared to pyridine or morpholine derivatives (e.g., ).
  • Metal Coordination : The hydrazinecarbothioamide group can chelate metal ions (e.g., Cu, Zn), as seen in . This property is critical for designing metal-based therapeutics or sensors .

Biological Activity

N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer and enzyme inhibition properties.

Synthesis and Characterization

This compound is synthesized through a reaction involving phenylhydrazine and isothiocyanates, which can be achieved using various methods such as microwave irradiation or mechanochemical grinding. The synthesis yields high purity and quantitative results, which are essential for subsequent biological testing .

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The compound's mechanism appears to involve the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundCaco-2TBD
This compoundHCT-116TBD

The specific IC50 values for this compound are yet to be fully established but show promise when compared to known inhibitors like LY294002, a pan PI3K inhibitor .

Enzyme Inhibition

Additionally, derivatives of hydrazinecarbothioamides have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production and associated with melanoma development. One derivative showed an IC50 of 22.6 µM against tyrosinase, suggesting that modifications to the hydrazinecarbothioamide structure can enhance inhibitory potency .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • PI3K/AKT Pathway Inhibition : The compound has been shown to reduce the expression of key genes involved in this pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
  • Tyrosinase Inhibition : The interaction with tyrosinase involves hydrogen bonding and hydrophobic interactions with critical amino acid residues, which may prevent substrate binding and subsequent melanin synthesis .

Case Studies

A notable study investigated the effects of this compound on Caco-2 and HCT-116 cell lines. The results indicated that treatment led to a significant reduction in PI3K and AKT gene expression while increasing the expression of pro-apoptotic genes like BAD. This suggests a potential therapeutic role in colorectal cancer treatment through targeted gene modulation .

Q & A

Q. What analytical approaches resolve ambiguities in reaction mechanisms for derivative synthesis?

  • Methodological Answer :
  • Isolation of Intermediates : Use flash chromatography to isolate and characterize transient species (e.g., hydrazone intermediates via 1H^1H NMR).
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to infer mechanisms (e.g., nucleophilic attack vs. radical pathways).
  • Computational Modeling : Gaussian09 simulations (DFT/B3LYP) predict transition states and activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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